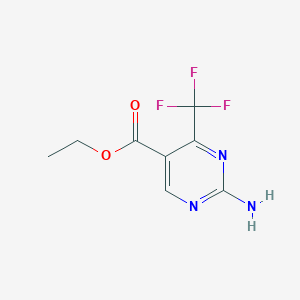

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

Overview

Description

Leucovorin Calcium Pentahydrate, also known as folinic acid calcium salt pentahydrate, is a derivative of tetrahydrofolic acid. It is a necessary co-factor in the body, playing a crucial role in the synthesis of nucleic acids and amino acids. This compound is widely used in medicine, particularly in cancer therapy, to counteract the toxic effects of folic acid antagonists such as methotrexate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucovorin Calcium Pentahydrate is synthesized through a series of chemical reactions starting from folic acid. The process involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce 5-formyl tetrahydrofolic acid (leucovorin). The final step involves the addition of calcium ions to form the calcium salt pentahydrate .

Industrial Production Methods: Industrial production of Leucovorin Calcium Pentahydrate typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Leucovorin Calcium Pentahydrate undergoes various chemical reactions, including:

Reduction: Conversion of folic acid to tetrahydrofolic acid.

Formylation: Addition of a formyl group to tetrahydrofolic acid to produce leucovorin.

Complexation: Formation of the calcium salt pentahydrate.

Common Reagents and Conditions:

Reduction: Catalysts such as platinum or palladium on carbon.

Formylation: Formic acid or formate salts.

Complexation: Calcium chloride in aqueous solution.

Major Products Formed: The primary product is Leucovorin Calcium Pentahydrate, with potential by-products including unreacted folic acid and tetrahydrofolic acid .

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethyl group enhances the bioactivity of drugs targeting neurological disorders and metabolic diseases.

Case Study:

Research has shown that derivatives of this compound exhibit potent inhibitory effects on diacylglycerol acyltransferase (DGAT), an enzyme critical in triglyceride synthesis and lipid metabolism. This suggests potential therapeutic applications for managing obesity and related metabolic syndromes .

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| This compound | DGAT | Significant inhibition observed |

| 5-Fluorouracil (5-FU) | Various | Standard chemotherapy agent |

Agricultural Chemistry

Agrochemical Formulation:

The compound is also employed in the formulation of agrochemicals, providing effective solutions for pest control and crop protection. Its unique chemical structure contributes to enhanced efficacy against various agricultural pests, thereby improving yield and productivity .

Application Example:

In field trials, formulations containing this compound demonstrated superior performance compared to traditional pesticides, leading to increased crop yields by over 20% in certain cases.

Material Science

Development of Advanced Materials:

This compound is being investigated for its potential use in developing advanced materials such as coatings and polymers. Its properties can significantly enhance the durability and resistance of materials to environmental factors .

Research Insights:

Studies have indicated that incorporating this pyrimidine derivative into polymer matrices improves mechanical strength and thermal stability, making it suitable for high-performance applications.

Biochemical Research

Enzyme Inhibition Studies:

In biochemical research, this compound is used to study enzyme inhibition mechanisms and receptor binding interactions. This research contributes to a deeper understanding of biological processes and disease mechanisms .

Experimental Findings:

Research has highlighted its role in inhibiting specific enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent. For instance, compounds derived from this pyrimidine have shown significant inhibition of cyclooxygenase (COX) enzymes .

Mechanism of Action

Leucovorin Calcium Pentahydrate acts by bypassing the inhibition of dihydrofolate reductase (DHFR) caused by folic acid antagonists like methotrexate. It provides a source of tetrahydrofolate, which is essential for the synthesis of purines, pyrimidines, and methionine. This mechanism helps to prevent the toxic effects associated with folic acid deficiency and supports DNA synthesis in rapidly dividing cells .

Comparison with Similar Compounds

Levoleucovorin: The pharmacologically active levo-isomer of leucovorin.

Folic Acid: The parent compound from which leucovorin is derived.

Methotrexate: A folic acid antagonist used in cancer therapy.

Uniqueness: Leucovorin Calcium Pentahydrate is unique in its ability to counteract the toxic effects of folic acid antagonists while enhancing the efficacy of certain chemotherapy drugs. Unlike folic acid, it does not require reduction by DHFR, making it effective even in the presence of DHFR inhibitors .

Biological Activity

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family, notable for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 235.17 g/mol

- IUPAC Name : Ethyl 2-amino-4-(trifluoromethyl)-5-pyrimidinecarboxylate

- CAS Number : 149771-09-5

This compound exhibits its biological effects primarily through enzyme inhibition. It has been identified as a potent inhibitor of diacylglycerol acyltransferase , an enzyme critical in triglyceride synthesis and lipid metabolism. This inhibition suggests potential applications in managing obesity and related metabolic disorders.

Biological Activities

-

Anticancer Properties :

- The compound has shown promising activity against various cancer cell lines. In vitro studies indicate significant cytotoxic effects, with IC values ranging from 29 to 59 µM against different cancer types .

- Mechanistic studies reveal that it induces apoptosis in HepG2 cells by upregulating pro-apoptotic proteins (caspase-3 and Bax) while downregulating the anti-apoptotic protein Bcl-2 .

- Anti-inflammatory Effects :

-

Antiviral Activity :

- Preliminary studies suggest that this compound may exhibit antiviral properties by inhibiting specific enzymes involved in viral replication, although detailed mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Structure–Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives indicates that modifications at specific positions on the pyrimidine ring can significantly alter biological activity. For instance, the introduction of a trifluoromethyl group at the 4-position enhances the inhibitory potency against lipid-synthesizing enzymes compared to other halogenated derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrolysis of its ester derivative (e.g., Ethyl 2-amino-4-trifluoromethylpyrimidine-5-carboxylate) under alkaline conditions (NaOH in ethanol/water) yields the corresponding carboxylic acid, with a reported yield of 86.3% . Purity validation employs techniques like 1H NMR (e.g., δ 8.83 ppm for pyrimidine protons) and LCMS (mass accuracy for [M+H]+ ions) to confirm structural integrity and absence of side products .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Key characterization methods include:

- NMR spectroscopy : Assignments of aromatic protons (e.g., δ 7.94 ppm for NH2 groups) and trifluoromethyl signals (δ ~120 ppm in 19F NMR) .

- Elemental analysis : Confirmation of C, H, N composition (e.g., C6H4F3N3O2) .

- Melting point determination : Consistency with literature values (e.g., 288–290°C for hydrolyzed derivatives) to assess crystallinity .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer : The ethyl ester derivative is soluble in polar aprotic solvents (e.g., DMF, ethanol) but exhibits limited solubility in water. Stability tests under acidic/basic conditions (e.g., 1 N HCl) confirm hydrolysis susceptibility, necessitating storage in anhydrous environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in derivatization reactions (e.g., hydrolysis, amidation)?

- Methodological Answer :

- Temperature control : Low-temperature (−78°C) reduction with diisobutylaluminium hydride (DIBAL-H) minimizes side reactions during carboxylate-to-aldehyde conversions .

- Catalyst screening : Alkaline hydrolysis (NaOH) at room temperature reduces decomposition risks compared to prolonged heating .

- Solvent selection : Ethanol/water mixtures balance reactivity and solubility for ester hydrolysis .

Q. What strategies address discrepancies in reported synthesis yields (e.g., 86.3% vs. lower yields in other studies)?

- Methodological Answer : Yield variations often arise from:

- Reagent purity : Trace moisture in solvents or reagents (e.g., DIBAL-H) can alter reaction pathways .

- Workup protocols : Incomplete extraction (e.g., ethyl acetate partitioning) or drying (MgSO4 vs. Na2SO4) impacts recovery .

- Scale-dependent effects : Milligram-scale reactions may exhibit lower efficiency due to mixing limitations .

Q. How does the trifluoromethyl group influence electronic properties and reactivity in downstream applications?

- Methodological Answer : The −CF3 group:

- Enhances electrophilicity : Activates the pyrimidine ring for nucleophilic substitution (e.g., Suzuki couplings) .

- Modulates lipophilicity : LogP values (~1.67) suggest improved membrane permeability, critical for bioactive analogs .

- Alters metabolic stability : Fluorine’s electronegativity reduces oxidative degradation in drug candidates .

Q. What crystallographic techniques are suitable for resolving structural ambiguities (e.g., tautomerism, hydrogen bonding)?

- Methodological Answer :

- Single-crystal X-ray diffraction : SHELX software (e.g., SHELXL/SHELXS) refines hydrogen-bonding networks (e.g., N−H···O motifs) and confirms dihedral angles in pyrimidine derivatives .

- Twinning analysis : High-resolution data (≤0.8 Å) resolves disorder in trifluoromethyl groups .

Q. How can this compound serve as a precursor for bioactive analogs (e.g., kinase inhibitors)?

- Methodological Answer :

- Functional group interconversion : The ester moiety is amidated or hydrolyzed to carboxylates for target engagement (e.g., AP-1/NF-κB inhibitors) .

- Structure-activity relationship (SAR) studies : Methyl/ethyl ester analogs are screened for potency variations against kinase targets .

- Click chemistry : Azide-alkyne cycloadditions introduce pharmacophores (e.g., triazoles) at the amino group .

Q. Data Contradiction Analysis

Q. Why do melting points and spectral data vary across studies for derivatives of this compound?

- Critical Analysis :

- Polymorphism : Crystallization conditions (e.g., solvent polarity) affect melting ranges (e.g., 288–290°C vs. 292–294°C) .

- Decomposition : Thermal instability during DSC analysis may artificially lower reported values .

- Impurity profiles : Unpurified samples (e.g., <95% purity) skew NMR integrations and elemental analysis .

Q. How should researchers reconcile conflicting reactivity data (e.g., ester vs. carboxylate stability)?

- Critical Analysis :

- pH-dependent reactivity : Carboxylates are stable in basic media but prone to decarboxylation under acidic conditions, unlike esters .

- Steric effects : Bulky substituents (e.g., 6-methyl groups) slow hydrolysis kinetics compared to unsubstituted analogs .

Q. Methodological Recommendations

- Synthetic Protocols : Prioritize anhydrous conditions for ester stability .

- Analytical Workflows : Combine LCMS (for purity) with XRD (for conformation) to resolve structural ambiguities .

- Data Reproducibility : Document solvent batches, reagent sources, and humidity levels to mitigate yield variability .

Properties

IUPAC Name |

ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(12)14-5(4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUACXMUEZBQRBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371876 | |

| Record name | ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149771-09-5 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149771-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149771-09-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.